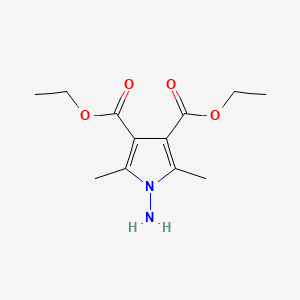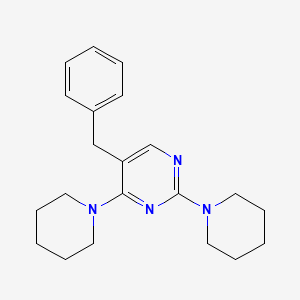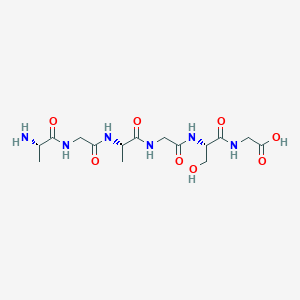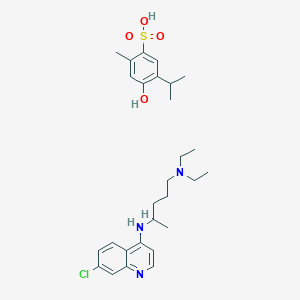
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protective group in organic synthesis, and a hydrazide functional group, which is known for its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of benzyl chloroformate to introduce the benzyloxycarbonyl group under mild basic conditions . The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protective groups and coupling reagents is optimized to ensure efficient production while minimizing side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or drug delivery systems, is ongoing.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino acids during synthesis, while the hydrazide group can form stable complexes with metal ions or act as a nucleophile in various reactions. These interactions can modulate enzyme activity, protein function, and other biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzyloxycarbonyl)-L-proline: Used as an inhibitor of prolidase and in peptide synthesis.
N-(Benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine: Utilized in peptide synthesis and as a biochemical reagent.
Uniqueness
N-(N-((Benzyloxy)carbonyl)-L-valyl)-L-tyrosinohydrazide is unique due to its combination of protective and reactive groups, which allows for versatile applications in synthesis and research. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable tool in multiple scientific disciplines.
Propiedades
Número CAS |
5992-90-5 |
|---|---|
Fórmula molecular |
C22H28N4O5 |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N4O5/c1-14(2)19(25-22(30)31-13-16-6-4-3-5-7-16)21(29)24-18(20(28)26-23)12-15-8-10-17(27)11-9-15/h3-11,14,18-19,27H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,19-/m0/s1 |
Clave InChI |
MXPWFEYHDRBDHR-OALUTQOASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NN)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















